molecular formula C15H14FN3O2 B2553161 N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 920353-26-0

N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2553161
CAS No.: 920353-26-0
M. Wt: 287.294
InChI Key: OBJRDOCHROQSPT-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide: is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group attached to an oxalamide backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted products with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Research Applications

N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide serves as a critical building block in organic synthesis. Its oxalamide structure allows for various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives with additional functional groups.
  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
  • Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols in nucleophilic substitution reactions.

These reactions make the compound a versatile intermediate in organic synthesis, facilitating the development of new chemical entities and materials .

Biological Research Applications

In biological research, this compound is utilized as a probe for studying enzyme-substrate interactions and protein-ligand binding. The presence of the fluorinated and pyridinyl groups enhances its ability to interact with specific molecular targets, making it a valuable tool for investigating biological pathways and mechanisms .

Medicinal Applications

The unique properties of this compound position it as a candidate for drug development. Its ability to interact with specific molecular targets makes it suitable for creating novel therapeutic agents. Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific protein kinases involved in cell signaling pathways .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it applicable in:

  • Coatings
  • Adhesives
  • Electronic materials

The compound's stability and lipophilicity enhance its usability in formulating products that require specific performance characteristics .

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl and pyridinyl groups facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

Comparison: N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications, such as drug development and material science. In contrast, the chloro, bromo, and methyl analogs may exhibit different reactivity and biological activity due to the varying size and electronegativity of the substituents.

Biological Activity

N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which includes a fluorobenzyl group and a pyridinylmethyl moiety. With the molecular formula C17H18FN3O2 and a molecular weight of approximately 313.34 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure C17H18FN3O2\text{Structure }\quad \text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which are critical in cell signaling pathways. By modulating these pathways, this compound may influence cellular processes such as proliferation and apoptosis, making it a potential candidate for cancer treatment .

Biological Activity

Research has indicated that this compound exhibits significant biological activity:

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. This multi-step synthesis allows for fine-tuning of the compound's properties .

Comparative Analysis

A comparison with similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructureUnique Features
N1-(4-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamideContains chlorine instead of fluorinePotentially different biological activity due to halogen substitution
N1,N2-Di(4-fluorobenzyl)oxalamideTwo fluorobenzyl groupsIncreased lipophilicity may enhance membrane permeability
N1-(benzyl)-N2-(pyridin-3-ylmethyl)oxalamideBenzyl instead of fluorobenzylLacks halogen functionality which may affect reactivity

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Cancer Therapy : Studies have shown that oxalamides can inhibit tumor growth through targeted kinase inhibition, suggesting that this compound may share similar properties.
  • Biochemical Probes : The compound's structural features make it suitable as a biochemical probe for studying enzyme-substrate interactions and protein-ligand binding .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)15(21)19-10-12-5-7-17-8-6-12/h1-8H,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJRDOCHROQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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